molecular formula C12H3N3O4 B13832518 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile CAS No. 4655-65-6

5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

Cat. No.: B13832518
CAS No.: 4655-65-6
M. Wt: 253.17 g/mol
InChI Key: YJYIEHACYZGUFD-UHFFFAOYSA-N
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Description

2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- is a heterocyclic organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties and potential for use in advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by cyclization and nitrile formation. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Safety measures are crucial due to the reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.

Major Products Formed

The major products formed from these reactions include amines, halogenated derivatives, and various oxidized forms. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and electronic materials.

Mechanism of Action

The mechanism of action of 2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2,3-Naphthalenedicarboxaldehyde: Known for its use as a fluorescent derivatization agent.

    1,4-Dibutoxy-2,3-naphthalenedicarbonitrile: Used in diagnostic assays and manufacturing.

Uniqueness

2,3-Naphthalenedicarbonitrile,1,4-dihydro-5-nitro-1,4-dioxo- stands out due to its unique combination of nitrile and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of reactions makes it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

5-nitro-1,4-dioxonaphthalene-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3N3O4/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15(18)19/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIEHACYZGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494944
Record name 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4655-65-6
Record name 5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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